molecular formula C23H24N4O3S B2848700 Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate CAS No. 1421585-67-2

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2848700
CAS No.: 1421585-67-2
M. Wt: 436.53
InChI Key: UTOJZMHMLGJNKA-UHFFFAOYSA-N
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Description

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine ring, followed by the introduction of the piperidine and thiophene moieties. Common reagents used in these steps include pyridazine derivatives, benzylpiperidine, and thiophene carboxylates. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.

    Industry: The compound’s properties make it suitable for use in material science, such as the development of novel polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine cores, such as pyridazinone, exhibit a range of biological activities and are used in medicinal chemistry.

    Piperidine Derivatives: Benzylpiperidine derivatives are known for their pharmacological properties and are used in the development of therapeutic agents.

    Thiophene Derivatives: Thiophene-based compounds are widely used in organic electronics and materials science due to their conductive properties.

Uniqueness

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[[6-(4-benzylpiperidin-1-yl)pyridazine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-23(29)18-11-14-31-22(18)24-21(28)19-7-8-20(26-25-19)27-12-9-17(10-13-27)15-16-5-3-2-4-6-16/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOJZMHMLGJNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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